Cas no 41566-67-0 (6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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- Inchi: 1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H
- InChI Key: GYENFELWELQBNY-UHFFFAOYSA-N
- SMILES: N(C1CCCC2=CC(OC)=CC=C12)C.Cl
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186788-0.25g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 0.25g |
$162.0 | 2023-09-18 | |
Enamine | EN300-186788-0.5g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 0.5g |
$310.0 | 2023-09-18 | |
1PlusChem | 1P01BFVI-500mg |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 500mg |
$380.00 | 2025-03-19 | |
1PlusChem | 1P01BFVI-5g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 5g |
$1368.00 | 2025-03-19 | |
1PlusChem | 1P01BFVI-2.5g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 2.5g |
$935.00 | 2025-03-19 | |
Enamine | EN300-186788-10g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 10g |
$1778.0 | 2023-09-18 | |
A2B Chem LLC | AW12606-2.5g |
6-Methoxy-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
1PlusChem | 1P01BFVI-1g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 1g |
$495.00 | 2025-03-19 | |
1PlusChem | 1P01BFVI-10g |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
41566-67-0 | 95% | 10g |
$2260.00 | 2024-05-02 | |
TRC | M343345-250mg |
6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride |
41566-67-0 | 250mg |
$ 340.00 | 2022-06-02 |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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5. Book reviews
Additional information on 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Introduction to 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 41566-67-0)
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, identified by the CAS number 41566-67-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, a hydrochloride salt derivative, belongs to the tetrahydronaphthalene class, which has been widely studied for its structural versatility and potential biological activities. The presence of both methoxy and N-methyl substituents in its structure enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.
The 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride structure exhibits a unique combination of aromatic and aliphatic characteristics, which contribute to its solubility and metabolic stability. These properties are crucial for its formulation as an active pharmaceutical ingredient (API) in various therapeutic applications. Recent advancements in computational chemistry have enabled more precise modeling of this compound’s interactions with biological targets, providing insights into its potential mechanisms of action.
In the context of modern drug design, the tetrahydronaphthalen-1-amine moiety is particularly noteworthy due to its role as a privileged scaffold in medicinal chemistry. Researchers have leveraged this core structure to develop novel molecules with enhanced efficacy and reduced toxicity. For instance, derivatives of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride have shown promise in preclinical studies as modulators of neurotransmitter systems. These findings align with the growing interest in targeting central nervous system (CNS) disorders using structurally diverse amine derivatives.
The hydrochloride salt form of this compound improves its pharmacokinetic properties by increasing solubility and stability under physiological conditions. This formulation is particularly advantageous for oral administration, where bioavailability is a critical factor. The salt form also facilitates precise dosing and enhances patient compliance, which are essential considerations in clinical practice. Additionally, the hydrochloride derivative exhibits better crystal form stability compared to free bases, ensuring consistent quality in pharmaceutical manufacturing.
Recent studies have highlighted the pharmacological potential of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in treating neurodegenerative diseases. Its ability to interact with specific receptor pathways suggests that it may serve as a lead compound for further optimization. For example, preliminary data indicate that this molecule may modulate the activity of monoamine oxidase (MAO) enzymes, which are implicated in conditions such as depression and Parkinson’s disease. Such interactions are being explored through structure-based drug design approaches.
The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and selective functionalization techniques, have been employed to streamline the process. The use of green chemistry principles has also been considered to minimize environmental impact while maintaining efficiency. These efforts reflect the broader industry trend toward sustainable pharmaceutical manufacturing.
In terms of analytical characterization, 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be accurately identified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-performance liquid chromatography (HPLC) is commonly employed for purity assessment and impurity profiling during quality control processes. These analytical methods ensure that the compound meets stringent regulatory standards before being used in clinical trials or commercial products.
The therapeutic applications of this compound are still under investigation; however, preliminary findings suggest its utility in several therapeutic areas beyond CNS disorders. For example, studies have explored its potential role in anti-inflammatory pathways by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing the development of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-l-am ine hydroch lor ide。 Such partnerships facilitate rapid translation of laboratory discoveries into clinical candidates, thereby expediting the drug development pipeline。 The integration of high-throughput screening technologies with traditional pharmacological assays has been particularly effective in identifying novel leads like this one。
Regulatory considerations play a critical role in bringing new pharmaceuticals like 6-methoxy-N-methyl-l,2,3,4-tetrahydronaphthalen-l-am ine hydroch lor ide to market。 Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) ensures that products are safe、 effective��and well-characterized。 Regulatory submissions typically include comprehensive data on synthesis、 pharmacokinetics、 toxicology,and clinical efficacy。 These rigorous standards help protect patients while fostering innovation within the pharmaceutical industry。
The future prospects for CAS No 41566-67-0 remain promising as ongoing research continues to uncover new applications。 Innovations in drug delivery systems may further enhance its therapeutic index by improving bioavailability or targeting specific tissues。 Additionally, advances in biocatalysis could offer more sustainable synthetic routes, reducing costs and environmental impact。 As our understanding of biological pathways evolves, so too will our ability to harness compounds like this one for treating complex diseases。
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